molecular formula C8H12BNO2 B13470010 (S)-(4-(1-Aminoethyl)phenyl)boronic acid

(S)-(4-(1-Aminoethyl)phenyl)boronic acid

Cat. No.: B13470010
M. Wt: 165.00 g/mol
InChI Key: UIXPMHMTFHKXEY-LURJTMIESA-N
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Description

(S)-(4-(1-Aminoethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The specific structure of this compound includes a phenyl ring substituted with an aminoethyl group and a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-(1-Aminoethyl)phenyl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the phenyl ring substituted with an aminoethyl group.

    Boronic Acid Formation:

    Reaction Conditions: The reaction conditions often involve the use of a catalyst, such as palladium, and a base, such as potassium carbonate, under an inert atmosphere to facilitate the formation of the boronic acid group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-(1-Aminoethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce boronate esters. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (S)-(4-(1-Aminoethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This interaction is facilitated by the boronic acid moiety, which can bind to diols and other functional groups. The compound’s molecular targets include enzymes, proteins, and other biomolecules, and its effects are mediated through the modulation of these targets’ activity and function.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the aminoethyl group, making it less versatile in certain applications.

    (S)-(4-(1-Hydroxyethyl)phenyl)boronic Acid: Similar structure but with a hydroxyl group instead of an amino group, affecting its reactivity and binding properties.

    (S)-(4-(1-Methoxyethyl)phenyl)boronic Acid:

Uniqueness

(S)-(4-(1-Aminoethyl)phenyl)boronic acid is unique due to the presence of both the aminoethyl group and the boronic acid moiety. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H12BNO2

Molecular Weight

165.00 g/mol

IUPAC Name

[4-[(1S)-1-aminoethyl]phenyl]boronic acid

InChI

InChI=1S/C8H12BNO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,10H2,1H3/t6-/m0/s1

InChI Key

UIXPMHMTFHKXEY-LURJTMIESA-N

Isomeric SMILES

B(C1=CC=C(C=C1)[C@H](C)N)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N)(O)O

Origin of Product

United States

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